(1Z,6Z)-5-bromo-6-(bromomethylidene)-1-(hydroxyimino)-4,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1Z,6Z)-5-bromo-6-(bromomethylidene)-1-(hydroxyimino)-4,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes bromine atoms, a hydroxyimino group, and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,6Z)-5-bromo-6-(bromomethylidene)-1-(hydroxyimino)-4,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrroloquinoline core, followed by the introduction of the bromine atoms and the hydroxyimino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1Z,6Z)-5-bromo-6-(bromomethylidene)-1-(hydroxyimino)-4,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different functional groups.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso or nitro derivatives, while substitution of the bromine atoms can yield a wide range of functionalized pyrroloquinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z,6Z)-5-bromo-6-(bromomethylidene)-1-(hydroxyimino)-4,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyimino group and bromine atoms may play key roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A simpler compound with a bromomethyl group.
Ursolic acid: A compound with anti-cancer properties, though structurally different.
Polyethylene terephthalate: A polymer with different applications but mentioned for its chemical reactions.
Uniqueness
(1Z,6Z)-5-bromo-6-(bromomethylidene)-1-(hydroxyimino)-4,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of functional groups and the pyrroloquinoline core. This combination provides it with distinct chemical and biological properties that differentiate it from other compounds.
Properties
Molecular Formula |
C14H12Br2N2O2 |
---|---|
Molecular Weight |
400.06 g/mol |
IUPAC Name |
(9Z)-10-bromo-9-(bromomethylidene)-11,11-dimethyl-3-nitroso-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol |
InChI |
InChI=1S/C14H12Br2N2O2/c1-14(2)12(16)9(6-15)7-4-3-5-8-10(17-20)13(19)18(14)11(7)8/h3-6,12,19H,1-2H3/b9-6- |
InChI Key |
CJHWJZCYPWUFNX-TWGQIWQCSA-N |
Isomeric SMILES |
CC1(C(/C(=C\Br)/C2=CC=CC3=C2N1C(=C3N=O)O)Br)C |
Canonical SMILES |
CC1(C(C(=CBr)C2=CC=CC3=C2N1C(=C3N=O)O)Br)C |
Origin of Product |
United States |
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